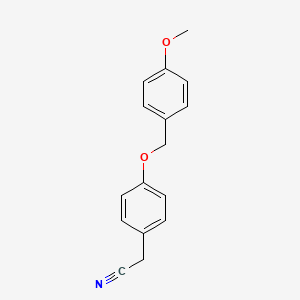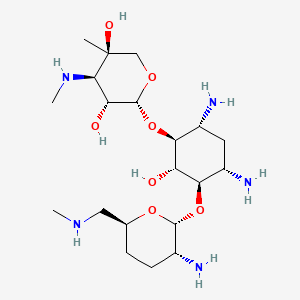
米诺霉素
描述
米诺霉素是一种主要用于抗菌作用的氨基糖苷类抗生素。 它在日本以 Sagamicin 和 Luxomicina 的品牌名称销售 . 该化合物以其对多种革兰氏阳性菌和革兰氏阴性菌的有效性而闻名 .
科学研究应用
米诺霉素有几个科学研究应用:
化学: 它被用作模型化合物来研究氨基糖苷的合成和反应。
生物学: 它被用来研究细菌耐药机制以及抗生素对细菌细胞的影响。
医学: 它被用来治疗由革兰氏阳性菌和革兰氏阴性菌引起的感染,尤其是在其他抗生素无效的情况下.
工业: 它被用来生产其他氨基糖苷类抗生素以及开发新的抗菌剂。
作用机制
米诺霉素通过与细菌的 30S 核糖体亚基结合发挥其抗菌作用,导致信使 RNA (mRNA) 的误读。 这种误读导致错误蛋白质的产生,最终导致细菌细胞死亡 . 米诺霉素的分子靶点是细菌核糖体内的核糖体蛋白和核糖体 RNA .
生化分析
Biochemical Properties
Micronomicin plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with bacterial ribosomes, specifically binding to the 30S subunit. This binding interferes with the initiation complex formation and causes misreading of mRNA, leading to the production of nonfunctional or toxic peptides . The primary biomolecules that Micronomicin interacts with include ribosomal RNA and various ribosomal proteins. These interactions are essential for its antibacterial activity, as they disrupt the normal function of the bacterial ribosome, ultimately leading to cell death .
Cellular Effects
Micronomicin exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to cell death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The inhibition of protein synthesis prevents the bacteria from producing essential proteins required for growth and survival . Additionally, Micronomicin can induce oxidative stress in bacterial cells, further contributing to its bactericidal effects .
Molecular Mechanism
The molecular mechanism of action of Micronomicin involves its binding to the bacterial ribosome. By binding to the 30S ribosomal subunit, Micronomicin interferes with the normal function of the ribosome, causing errors in the translation process. This results in the production of faulty proteins, which can be toxic to the bacterial cell . Furthermore, Micronomicin can inhibit the translocation step of protein synthesis, preventing the proper elongation of the peptide chain . These combined effects lead to the inhibition of bacterial growth and ultimately cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Micronomicin can change over time. The stability of Micronomicin is influenced by various factors, including temperature, pH, and exposure to light. Over time, Micronomicin can degrade, leading to a reduction in its antibacterial activity . Long-term studies have shown that prolonged exposure to Micronomicin can result in the development of bacterial resistance, which can diminish its effectiveness . Additionally, the long-term effects on cellular function can include alterations in gene expression and metabolic pathways, which may impact the overall health of the bacterial population .
Dosage Effects in Animal Models
The effects of Micronomicin vary with different dosages in animal models. At therapeutic doses, Micronomicin effectively inhibits bacterial growth and treats infections. At higher doses, it can exhibit toxic effects, including nephrotoxicity and ototoxicity . These adverse effects are dose-dependent and can be severe at high concentrations. Studies in animal models have shown that there is a threshold dose above which the toxic effects become pronounced, highlighting the importance of careful dosage management .
Metabolic Pathways
Micronomicin is involved in various metabolic pathways within bacterial cells. It primarily affects the protein synthesis pathway by binding to the ribosome and inhibiting translation . Additionally, Micronomicin can interact with enzymes involved in oxidative stress responses, leading to the generation of reactive oxygen species . These interactions can disrupt normal cellular metabolism and contribute to the bactericidal effects of Micronomicin.
Transport and Distribution
Within cells and tissues, Micronomicin is transported and distributed through various mechanisms. It can enter bacterial cells via active transport mechanisms, often involving specific transporters or porins in the bacterial cell membrane . Once inside the cell, Micronomicin can accumulate in the cytoplasm and interact with ribosomes to exert its antibacterial effects . The distribution of Micronomicin within tissues can vary depending on factors such as blood flow, tissue permeability, and the presence of binding proteins .
Subcellular Localization
Micronomicin primarily localizes to the cytoplasm of bacterial cells, where it interacts with ribosomes to inhibit protein synthesis . The subcellular localization of Micronomicin is crucial for its activity, as it needs to be in close proximity to the ribosomes to exert its effects. Additionally, Micronomicin may undergo post-translational modifications that influence its targeting to specific cellular compartments . These modifications can affect its stability, activity, and overall effectiveness as an antibiotic.
准备方法
化学反应分析
米诺霉素经历各种化学反应,包括:
氧化: 此反应涉及添加氧或去除氢。常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 此反应涉及添加氢或去除氧。常见的还原剂包括硼氢化钠和氢化铝锂。
取代: 此反应涉及用另一个原子或原子团替换一个原子或原子团。常见的试剂包括卤素和亲核试剂。
这些反应形成的主要产物取决于所用条件和试剂。
相似化合物的比较
米诺霉素属于氨基糖苷类抗生素,其中包括其他化合物,如庆大霉素、阿米卡星和妥布霉素 . 与这些类似化合物相比,米诺霉素具有独特的结构,使其能够有效对抗某些可能对其他氨基糖苷类抗生素具有耐药性的细菌菌株 . 其广谱活性以及对耐药菌的有效性使其成为临床环境中一种有价值的抗生素。
类似化合物
- 庆大霉素
- 阿米卡星
- 妥布霉素
- 卡那霉素
- 新霉素
属性
IUPAC Name |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41N5O7/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2/h9-19,24-28H,4-8,21-23H2,1-3H3/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYGXMICFMACRA-XHEDQWPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
66803-19-8 (unspecified sulfate) | |
| Record name | Micronomicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID401023736 | |
| Record name | Micronomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52093-21-7 | |
| Record name | Micronomicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52093-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Micronomicin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052093217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Micronomicin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13274 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Micronomicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401023736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MICRONOMICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9AZ0R40QV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Micronomicin within bacterial cells?
A1: Micronomicin exerts its antibacterial effect by binding to the 30S ribosomal subunit of bacteria. [, ] This interaction inhibits protein synthesis, ultimately leading to bacterial cell death. [, ]
Q2: How does Micronomicin's binding to ribosomes differ from other aminoglycosides?
A2: While Micronomicin shares the 30S ribosomal subunit as its target with other aminoglycosides, subtle differences in its structure may influence its binding affinity and spectrum of activity. [, ] Research has shown it to be particularly potent against certain gentamicin-resistant strains, suggesting a unique interaction. []
Q3: What is the molecular formula and weight of Micronomicin?
A3: Micronomicin has the molecular formula C21H43N7O7 and a molecular weight of 501.6 g/mol. [, ]
Q4: Are there specific spectroscopic techniques used to characterize Micronomicin?
A4: Yes, researchers utilize various spectroscopic methods like HPLC-ESI-IT-MSn to analyze Micronomicin and its related substances. [] This technique helps in identifying and quantifying different components in Micronomicin samples.
Q5: Does Micronomicin possess any catalytic properties?
A6: Micronomicin is not known to possess catalytic properties. Its primary mode of action relies on binding and inhibiting ribosomal function rather than catalyzing specific chemical reactions. []
Q6: Have computational methods been used in Micronomicin research?
A7: Yes, computational tools like MULTI, a non-linear least-squares regression program, have been employed to analyze Micronomicin pharmacokinetics in humans. [] These models help researchers understand the drug's behavior within the body.
Q7: How do structural modifications to Micronomicin impact its activity?
A8: Micronomicin's structure closely resembles other aminoglycosides like Gentamicin C1a. [] Research suggests that even slight modifications, like methylation at the 6'-N position, can influence its activity and resistance profile. []
Q8: What are the challenges in formulating Micronomicin for clinical use?
A9: As with many aminoglycosides, maintaining Micronomicin's stability in various formulations poses a challenge. Researchers are exploring strategies to improve its stability and solubility to enhance its bioavailability and efficacy. []
Q9: How is Micronomicin absorbed and distributed in the body?
A10: Research indicates that Micronomicin's pharmacokinetics can vary based on the route of administration. [] Intravenous administration results in different pharmacokinetic profiles compared to intramuscular injection. [, ]
Q10: What factors influence the elimination of Micronomicin?
A11: Like other aminoglycosides, Micronomicin elimination is primarily dependent on renal function. [] Studies have shown a correlation between the elimination constant of Micronomicin and creatinine clearance, indicating the importance of renal function in its clearance. []
Q11: Has the efficacy of Micronomicin been evaluated in animal models?
A12: Yes, various animal models, including mice infected with bacteria like Pseudomonas aeruginosa and Serratia marcescens, have been used to evaluate Micronomicin's therapeutic effectiveness. [] These studies help researchers understand its in vivo activity and potential for treating bacterial infections.
Q12: What do clinical trials reveal about Micronomicin's effectiveness?
A13: Clinical studies have demonstrated Micronomicin's efficacy in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and septicemia. [] Studies also highlight its potential for treating severe infections in patients with hematopoietic disorders. []
Q13: Are there known mechanisms of resistance to Micronomicin?
A14: Yes, bacterial resistance to aminoglycosides, including Micronomicin, can arise from enzymatic modification of the drug. [] Some bacteria possess enzymes that can inactivate Micronomicin, reducing its effectiveness. []
Q14: What are the potential toxicities associated with Micronomicin?
A16: As with other aminoglycosides, nephrotoxicity and ototoxicity are potential concerns with Micronomicin. [, ] Animal studies have been conducted to evaluate these toxicities and determine safe dosage regimens. [, ]
Q15: Are there strategies for improving Micronomicin delivery to specific sites?
A17: Research is exploring ways to enhance Micronomicin's delivery to target tissues, such as the gallbladder, where it can be effective against biliary tract infections. [] Targeted delivery approaches aim to maximize its therapeutic effects while minimizing potential toxicities. []
Q16: What analytical methods are employed to quantify Micronomicin?
A18: High-Performance Liquid Chromatography (HPLC) is a commonly used method for quantifying Micronomicin in various biological matrices like serum and urine. [] This technique allows researchers to accurately measure drug concentrations and study its pharmacokinetic properties. []
Q17: How is the sulfate content in Micronomicin Sulfate determined?
A19: Ion chromatography is a reliable method for analyzing the sulfate content in Micronomicin Sulfate. [] This technique provides accurate measurements, ensuring the quality control of the pharmaceutical formulation. [, ]
Q18: What resources are available for further research on Micronomicin?
A20: Ongoing research efforts benefit from various resources, including microbial strain collections, advanced analytical techniques, and computational modeling tools. These resources contribute to a deeper understanding of Micronomicin's properties, mechanisms, and potential applications. []
Q19: What are the key milestones in the discovery and development of Micronomicin?
A21: Micronomicin, discovered as a product of Micromonospora sagamiensis var. nonreducans, marked a significant step in aminoglycoside research. [] Further studies elucidating its structure, activity, and safety profile have established its role as a valuable antibiotic for treating various bacterial infections. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B1677045.png)
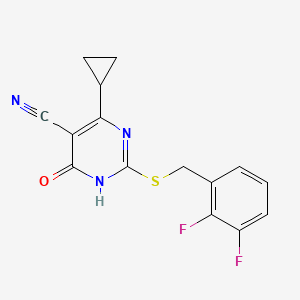
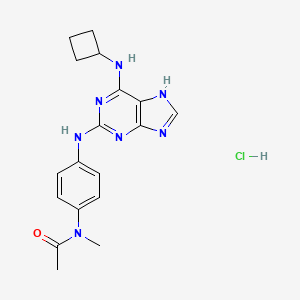
![[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1677055.png)
![7-[(3-chlorophenyl)methoxy]-4-(methylaminomethyl)chromen-2-one;methanesulfonic acid](/img/structure/B1677056.png)
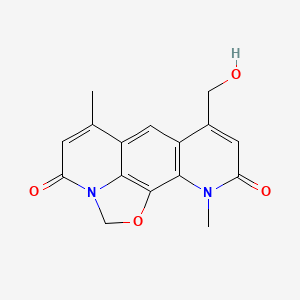
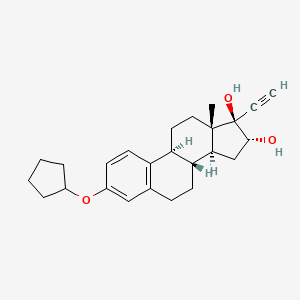
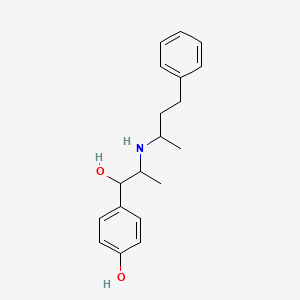
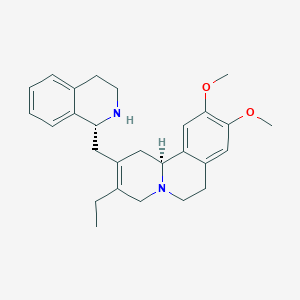
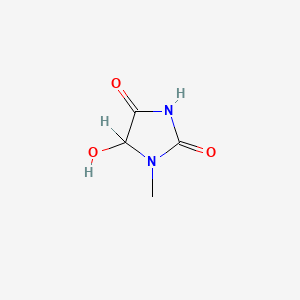
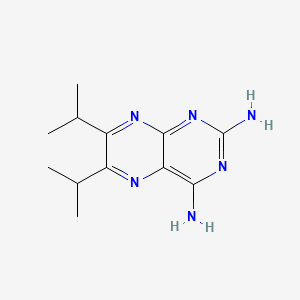
![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)
